![molecular formula C26H18Br2 B14387583 2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene CAS No. 88111-69-7](/img/structure/B14387583.png)
2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene is an organic compound with the molecular formula C26H18Br2 It is characterized by the presence of two bromophenyl groups attached to a naphthalene core via ethenyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene typically involves the reaction of 2,7-dibromonaphthalene with 4-bromobenzaldehyde under basic conditions. The reaction proceeds through a Wittig reaction mechanism, where the aldehyde group of 4-bromobenzaldehyde reacts with the phosphonium ylide derived from 2,7-dibromonaphthalene to form the desired product. The reaction is usually carried out in a solvent such as toluene or THF, and the reaction temperature is maintained around 80-100°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethenyl linkages can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include epoxides or diols.
Reduction Reactions: Products include fully reduced alkanes.
Applications De Recherche Scientifique
2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Bis(bromomethyl)naphthalene
- 2,7-Dibromonaphthalene
- 4,4’-Dibromobiphenyl
Uniqueness
2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene is unique due to its extended conjugated system, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Propriétés
Numéro CAS |
88111-69-7 |
|---|---|
Formule moléculaire |
C26H18Br2 |
Poids moléculaire |
490.2 g/mol |
Nom IUPAC |
2,7-bis[2-(4-bromophenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C26H18Br2/c27-25-13-7-19(8-14-25)1-3-21-5-11-23-12-6-22(18-24(23)17-21)4-2-20-9-15-26(28)16-10-20/h1-18H |
Clé InChI |
PTWQRAWTSOJNTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)C=CC3=CC=C(C=C3)Br)C=CC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)
![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)
![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
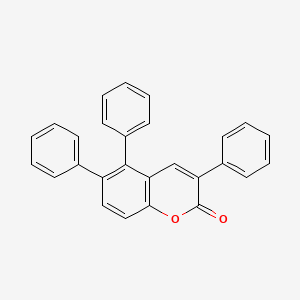
![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
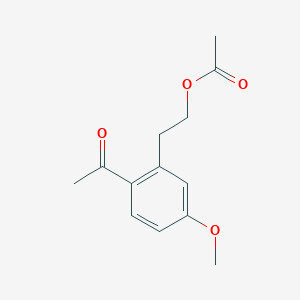
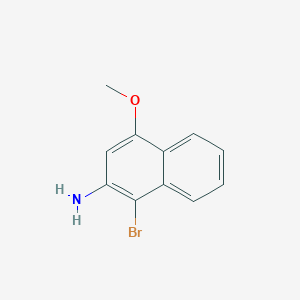

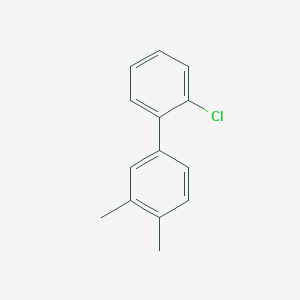
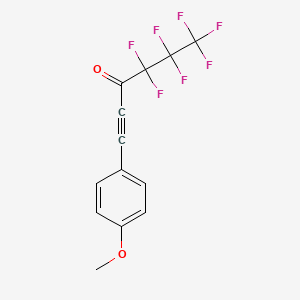
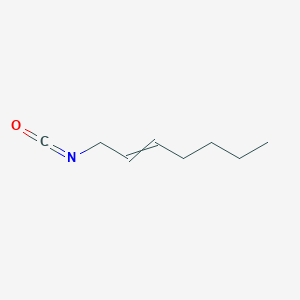

![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)
